Target Engagement Selectivity: Broad Inactivity Against Human Kallikrein-5 and Prothrombin Confirmed by HTS
In high-throughput screening assays from the Molecular Library Screening Center Network (MLSCN) Penn Center for Molecular Discovery, 2-ethylthieno[2,3-d]pyrimidin-4-ol demonstrated an IC50 of 50,000 nM against Human Kallikrein-5 and an IC50 of >50,000 nM against Human Prothrombin [1]. This essentially flat activity profile contrasts with 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine analogs, which exhibit low nanomolar inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS) [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (Kallikrein-5); IC50 > 50,000 nM (Prothrombin) [1] |
| Comparator Or Baseline | 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidine analogs: IC50 in low nanomolar range for DHFR and TS [2] |
| Quantified Difference | >1000-fold potency difference for in-class analogs with 2-amino and 5-substitution vs. the target compound at the 2-position and lacking a 5-substitution |
| Conditions | MLSCN HTS assay conditions, pH 7.5, temperature 23°C, screened against 217,350 compounds at 2.5 mM; comparison against published DHFR/TS inhibition assays [REFS-1, REFS-2] |
Why This Matters
This demonstrates the 2-ethyl compound lacks intrinsic pan-assay interference or promiscuous binding, enabling its use as an inactive control scaffold for chemical probe optimization programs.
- [1] BindingDB Entry BDBM33926 (2024). Affinity data for 2-ethyl-3H-thieno[2,3-d]pyrimidin-4-one against Kallikrein-5 and Prothrombin. Retrieved from BindingDB. View Source
- [2] Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. (2009). BindingDB Entry 3352. View Source
